Methylhistaprodifen is a novel compound classified as a histamine H1-receptor agonist. It is recognized for its high potency and selectivity in activating histamine H1 receptors, making it a significant subject of pharmacological research. This compound is particularly relevant in studies related to cardiovascular health, neurotransmission, and potential drug development targeting histamine receptors.
Methylhistaprodifen is derived from histaprodifen, which itself is a member of a new class of histamine analogues characterized by a 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus. It has been synthesized and evaluated for its pharmacological properties, demonstrating enhanced activity compared to its parent compound and other derivatives .
The synthesis of methylhistaprodifen involves several critical steps:
Methylhistaprodifen has the chemical formula and features a complex molecular structure characterized by an imidazole ring substituted with a 3,3-diphenylpropyl group. The structural formula can be represented as:
This structure contributes to its unique binding properties and high affinity for histamine H1 receptors .
Methylhistaprodifen can participate in various chemical reactions:
Methylhistaprodifen exerts its pharmacological effects primarily through the activation of histamine H1 receptors. Upon binding to these receptors, it triggers downstream signaling pathways that lead to physiological responses such as vasodilation and decreased blood pressure. The mechanism involves interaction with G-proteins associated with the receptor, which mediates the signal transduction processes .
Methylhistaprodifen exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmacological studies and potential therapeutic uses .
Methylhistaprodifen has significant applications in various scientific fields:
Methylhistaprodifen (CAS Registry No. 222545-63-3) is a synthetic organic compound classified as a selective histamine H₁-receptor agonist. Chemically designated as Nα-methyl-2-(3,3-diphenylpropyl)histamine, it features a molecular formula of C₂₁H₂₅N₃ and a molecular weight of 319.2 Da. The compound's structure consists of a histamine backbone modified with a 3,3-diphenylpropyl group at the 2-position of the imidazole ring and a methyl substitution on the primary amino group (Nα-methylation) [1] [5].
Key physicochemical properties include:
Methylhistaprodifen adheres to Lipinski's rule of five (zero violations), suggesting favorable pharmacokinetic properties for biological activity. Its canonical SMILES representation is CNCCc1cnc([nH]1)CCC(c1ccccc1)c1ccccc1
, and the InChIKey is YMVWDVNGNLXSKR-UHFFFAOYSA-N
[1] [5].
Table 1: Molecular Characteristics of Methylhistaprodifen
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₅N₃ |
Molecular Weight | 319.2 Da |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 40.71 Ų |
XLogP | 3.63 |
SMILES | CNCCc1cnc([nH]1)CCC(c1ccccc1)c1ccccc1 |
CAS Registry Number | 222545-63-3 |
The development of methylhistaprodifen emerged from efforts to design potent and selective H₁-receptor agonists exceeding histamine's potency. Before the 1990s, selective H₂- and H₃-receptor agonists were well-established, but H₁-selective agonists with high potency remained elusive. Methylhistaprodifen was synthesized as part of a series of Nα-alkylated derivatives of the lead compound histaprodifen (2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine) [2] [6].
In 1999, seminal research demonstrated methylhistaprodifen's exceptional potency in vivo. Studies in pithed and anesthetized rats revealed it decreased diastolic blood pressure by ~45 mmHg, with a pED₅₀ value of 8.43 (dose in mol/kg). This indicated 2.4-fold higher potency than histamine and surpassed the parent compound histaprodifen (pED₅₀ = 7.55). Critically, this vasodepressor response was:
These findings established methylhistaprodifen as one of the most potent selective H₁-agonists known, enabling precise investigation of H₁-receptor physiology without confounding activity at other histamine receptors [6] [7].
Methylhistaprodifen belongs to the 2-arylhistamine class, specifically the histaprodifen series, characterized by a 3,3-diphenylpropyl chain at the imidazole C2 position. Its structural evolution is defined by substitutions on the ethylamine side chain:
Table 2: Structural and Functional Relationships in the Histaprodifen Series
Compound | Nα-Substitution | Relative H₁ Potency (vs. Histamine) | Key Properties |
---|---|---|---|
Histaprodifen | -H | ~1x (in vitro) | Parent compound; moderate agonist activity |
Methylhistaprodifen | -CH₃ | 3.4x (in vitro), 2.4x (in vivo) | High potency agonist; activates G-proteins |
Dimethylhistaprodifen | -CH₃ (dimethyl) | 2.4x (in vitro) | Mixed profile: agonist in rat, antagonist in bovine tissue |
Suprahistaprodifen | -CH₂CH₂-Imidazolyl | Highest affinity (Kᵢ=4.3 nM) | Potent agonist; strong G-protein activation |
The Nα-methyl group in methylhistaprodifen enhances potency by:
This structure-activity relationship (SAR) highlights how minor modifications profoundly influence efficacy, affinity, and functional outcomes at H₁-receptors [3] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: